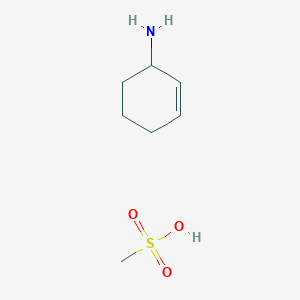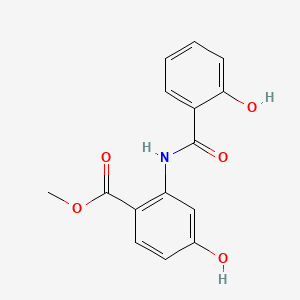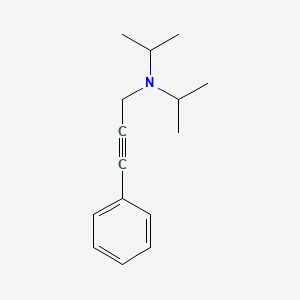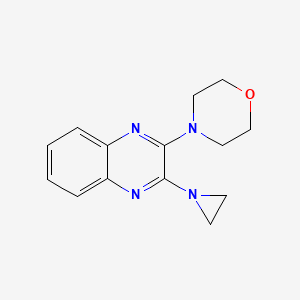
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that features both aziridine and morpholine functional groups attached to a quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoxaline derivative, the aziridine and morpholine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine group is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-4-morpholin-4-ylpyrimidin-2-amine: Another compound featuring aziridine and morpholine groups, but with a pyrimidine core instead of quinoxaline.
2-(Aziridin-1-yl)-3-(morpholin-4-yl)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is unique due to its quinoxaline core, which imparts different chemical properties and reactivity compared to pyrimidine or pyridine analogs. This uniqueness can lead to distinct applications and mechanisms of action.
Propriétés
Numéro CAS |
93569-40-5 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-[3-(aziridin-1-yl)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C14H16N4O/c1-2-4-12-11(3-1)15-13(17-5-6-17)14(16-12)18-7-9-19-10-8-18/h1-4H,5-10H2 |
Clé InChI |
YLNHCXZEUFHMDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


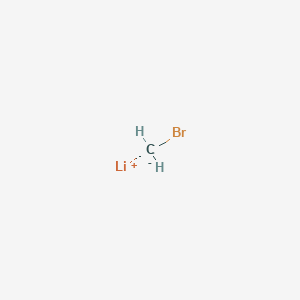
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
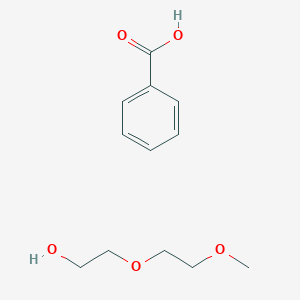
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
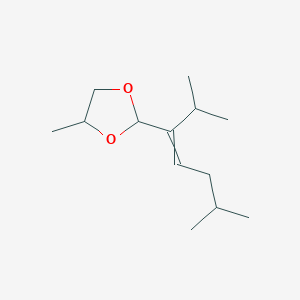
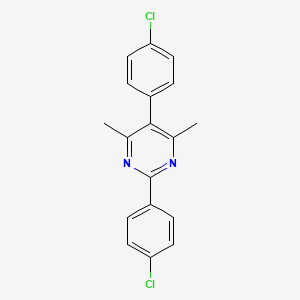
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)

